molecular formula C16H19N3O4 B6661758 3-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]benzoic acid

3-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]benzoic acid

Cat. No.: B6661758
M. Wt: 317.34 g/mol
InChI Key: LRKUTQHCJXAIHW-UHFFFAOYSA-N
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Description

3-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]benzoic acid is a complex organic compound featuring a benzoic acid moiety linked to a 1,2,4-oxadiazole ring through an ethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the carbamoyl group, potentially leading to ring-opening or amine formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones or carboxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions due to its potential binding affinity to various biological targets. It may also serve as a probe in biochemical assays.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The oxadiazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The benzoic acid moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities and chemical reactivity.

    Benzoic acid derivatives: Compounds like salicylic acid and para-aminobenzoic acid (PABA) have similar structural features and applications.

Uniqueness

3-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]benzoic acid is unique due to the combination of the oxadiazole ring and the benzoic acid moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-9(13-18-15(19-23-13)16(2,3)4)17-12(20)10-6-5-7-11(8-10)14(21)22/h5-9H,1-4H3,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKUTQHCJXAIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C(C)(C)C)NC(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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